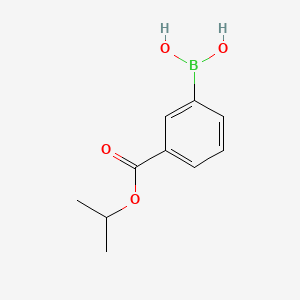
6-Chloro-3,4-dimethyl-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves halogenation, nitration, and other substitution reactions. For instance, a practical synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol was achieved by hydrolysis of a chlorinated p-nitrotoluene product, yielding a high purity compound . Similarly, 2,4-dichloro-3-ethyl-6-nitrophenol was prepared from p-nitroethylbenzene through chlorination, alkalization, and acidification reactions . These methods suggest that the synthesis of 6-Chloro-3,4-dimethyl-2-nitrophenol could potentially be carried out through analogous reactions, starting from suitable dimethylphenol precursors and introducing nitro and chloro groups at the appropriate positions.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Chloro-3,4-dimethyl-2-nitrophenol has been determined using X-ray crystallography and spectroscopic methods. For example, the structure of a hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol was elucidated, revealing short intermolecular hydrogen bridges . Additionally, the crystal structure of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone provided insights into the conformation and steric interactions of the nitro and chloro substituents . These studies indicate that the molecular structure of 6-Chloro-3,4-dimethyl-2-nitrophenol would likely exhibit significant electronic effects due to the presence of electron-withdrawing nitro and chloro groups, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of nitrophenol derivatives is influenced by the presence of nitro and other substituent groups. The solvent extraction study of cobalt with 6-nitroso-3-dimethylaminophenol demonstrated the formation of a stable complex with cobalt, suggesting that nitrophenol derivatives can participate in coordination chemistry . The reaction between 2-nitrophenol and trichloroacetaldehyde resulted in various condensation products, highlighting the potential for nitrophenol derivatives to undergo electrophilic aromatic substitution and condensation reactions . These findings imply that 6-Chloro-3,4-dimethyl-2-nitrophenol could also engage in similar chemical reactions, possibly leading to the formation of complexes or condensation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives are characterized by their spectroscopic signatures and interaction with other molecules. The IR spectrum of a dimethylphenyl betaine complex with 2,6-dichloro-4-nitro-phenol showed broad absorptions corresponding to hydrogen bonding, indicating strong intermolecular interactions . The partition coefficients and acid dissociation constants of nitroso-DiMAP and its cobalt complex were determined, providing information on the solubility and acidity of these compounds . These studies suggest that 6-Chloro-3,4-dimethyl-2-nitrophenol would exhibit specific spectroscopic features and solubility characteristics related to its molecular structure and the presence of functional groups.
Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating cancer cells, microbes, and various disorders in the human body .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Synthesis and Application of Trifluoromethylpyridines
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-3,4-dimethyl-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-3-6(9)8(11)7(5(4)2)10(12)13/h3,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTRWXYYWXXVHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370908 |
Source


|
| Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4-dimethyl-2-nitrophenol | |
CAS RN |
74098-29-6 |
Source


|
| Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














